Glycylglycine

描述

属性

IUPAC Name |

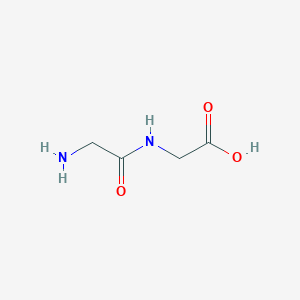

2-[(2-aminoacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAWOPBAYDPSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13059-60-4 (mono-hydrochloride), 23851-28-7 (hydrochloride) | |

| Record name | N-Glycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90862194 | |

| Record name | Glycine, glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | N-Glycylglycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycyl-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

166 mg/mL at 21 °C | |

| Record name | Glycyl-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | N-Glycylglycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-50-3 | |

| Record name | Glycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, glycyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10525P22U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyl-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 °C | |

| Record name | Glycyl-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

合成路线及反应条件

甘氨酰甘氨酸可以通过多种方法合成。 最早的方法之一是将 2,5-二酮哌嗪与盐酸一起煮沸 。 另一种方法包括以甘氨酸为原料,加入甘油,在 175 至 180 °C 的温度下进行回流反应。 冷却后,加入蒸馏水,并将混合物置于冰箱中过夜。 然后,在氢氧化钠存在下水解中间产物 2,5-二酮哌嗪,随后加入盐酸将 pH 值调节至 6.0。 加入乙醇,并将混合物在冰箱中过夜。 最后,过滤产物并用乙醇洗涤以获得甘氨酰甘氨酸 .

工业生产方法

在工业生产中,甘氨酰甘氨酸通常通过在 50-60 °C 下向含水 50% 乙醇或水中添加乙醇来结晶。 然后在 110 °C 下干燥产物 。 该方法具有操作简单、环境影响小的优点,适合大规模生产 .

化学反应分析

反应类型

甘氨酰甘氨酸会发生各种化学反应,包括:

氧化: 甘氨酰甘氨酸可以在特定条件下被氧化,但详细的氧化途径报道较少。

还原: 涉及甘氨酰甘氨酸的还原反应也鲜有文献报道。

取代: 甘氨酰甘氨酸可以参与取代反应,特别是在形成更复杂的肽时。

常用试剂和条件

涉及甘氨酰甘氨酸的反应中常用的试剂包括盐酸、氢氧化钠和乙醇 。 这些反应的条件通常涉及控制温度和 pH 值调节,以确保所需产物的形成。

形成的主要产物

涉及甘氨酰甘氨酸的反应形成的主要产物通常是更复杂的肽。 例如,甘氨酰甘氨酸可用作合成更长肽链的起始原料 .

科学研究应用

Biochemical Research Applications

Buffering Agent

Glycylglycine is widely utilized as a buffering agent in biological systems. Its effective pH range of 7.5 to 8.9 makes it suitable for various enzymatic assays and biochemical reactions. It is particularly valued for its low toxicity, allowing for safe use in sensitive biological contexts .

Protein Solubilization

In the context of recombinant protein production, this compound has been shown to enhance protein solubility in Escherichia coli. Studies indicate that varying concentrations of this compound can significantly improve the solubility of proteins post-cell lysis, facilitating easier purification processes .

Peptide Transport Studies

this compound serves as a valuable tool for investigating peptide transport mechanisms across biological membranes. Its structure allows researchers to study absorption dynamics and transport pathways in various cellular models .

Biotechnology Applications

Synthesis of Complex Peptides

As a starting template for synthesizing more complex peptides, this compound plays a crucial role in peptide chemistry. It is often employed in the development of peptide-based drugs and therapeutic agents due to its structural simplicity and versatility .

Diagnostic Reagents

this compound is used in diagnostic assays, particularly as a substrate in γ-glutamyltransferase tests. This enzyme plays a role in amino acid metabolism, and this compound facilitates the transfer of gamma-glutamyl groups necessary for these assays .

Cosmetic Applications

Emulsifying Agent

In the cosmetics industry, this compound is marketed for its emulsifying properties, which are beneficial in formulating moisturizing products such as hair care sprays and skin creams. Its ability to enhance product texture contributes to smoother application and improved skin feel .

Skin Care Benefits

this compound is also included in topical formulations aimed at improving skin texture by reducing roughness and tightening pores. Its moisturizing properties help alleviate dryness, making it a popular ingredient in various skincare products .

Nutritional Applications

Role in Cell Proliferation

Recent studies have highlighted this compound's role in cellular proliferation, particularly in spermatogonial stem cells. Research indicates that this compound can rescue impaired cell proliferation under specific conditions, suggesting potential applications in reproductive health .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Biochemical Research | Buffering agent | Low toxicity; effective pH range |

| Protein solubilization | Enhances protein recovery | |

| Peptide transport studies | Investigates absorption dynamics | |

| Biotechnology | Synthesis of complex peptides | Versatile starting material |

| Diagnostic reagents | Facilitates enzyme activity testing | |

| Cosmetics | Emulsifying agent | Improves product texture |

| Skin care benefits | Moisturizes and tightens skin | |

| Nutrition | Role in cell proliferation | Supports spermatogonial stem cell health |

Case Studies

- Protein Solubilization Study : Researchers conducted experiments using different concentrations of this compound to assess its impact on protein solubility in E. coli cultures. Results demonstrated a significant increase in solubility with optimal concentrations leading to improved yields during purification processes.

- Cell Proliferation Analysis : A metabolomic study evaluated the effects of this compound on spermatogonial stem cells following GDNF deprivation. The findings revealed that this compound treatment significantly restored cell proliferation rates without altering self-renewal gene expression, indicating its potential therapeutic applications .

- Cosmetic Formulation Development : In a comparative study on various moisturizing agents, products containing this compound were shown to provide superior hydration and skin smoothness compared to traditional formulations lacking this ingredient.

作用机制

The mechanism of action of glycylglycine primarily involves its role as a buffer and its ability to solubilize proteins. In biological systems, this compound helps maintain pH stability, which is crucial for various biochemical reactions . Additionally, its ability to solubilize recombinant proteins in Escherichia coli enhances the yield and functionality of these proteins, making it valuable in protein expression studies .

相似化合物的比较

Glycylglycine vs. This compound Methyl Ester (GGMe) and this compound N-Methylamide (GGAm)

- Conformational Stability : this compound methyl ester (GGMe) exhibits greater conformational flexibility compared to this compound due to the ester group’s reduced hydrogen-bonding capacity. In contrast, this compound N-methylamide (GGAm) adopts more rigid conformations, resembling N-methylacetamide (NMA) in amide geometry .

- Thermodynamics: this compound’s enthalpy of dissociation in water-dimethylsulfoxide (DMSO) mixtures is more entropy-driven than glycine’s, with enthalpy-entropy compensation effects being less pronounced .

Table 1: Structural Properties of this compound and Analogues

This compound vs. Cysteine in Enzyme Modulation

- Gingipain Activation : this compound enhances Arg- and Lys-gingipain activities in Porphyromonas gingivalis by up to 18-fold, comparable to cysteine. However, at 200 mM, this compound outperforms cysteine in stimulating Arg-gingipain in certain strains (e.g., ATCC 49417) .

- Enzyme Kinetics : this compound increases the Km of P. gingivalis Kgp for GPKNA by ~5-fold (202 µM vs. 39 µM without this compound), reducing substrate affinity but boosting catalytic efficiency (kcat increases from 5.4 s⁻¹ to 27 s⁻¹) .

Table 2: Enzyme Modulation by this compound vs. Cysteine

Metabolic and Transport Comparisons

This compound vs. Glutamine and Sorbitol

- Ammonium Transport Inhibition: this compound inhibits ammonium transport in E. coli with potency similar to glutamine, despite structural dissimilarities.

- Cell Proliferation : In sperm stem cells (SSCs), this compound rescues proliferation under GDNF-deprivation, while sorbitol fails. This highlights its unique role in metabolic pathways .

Transport Mechanisms

Pharmaceuticals vs. Cosmetics

- Drug Stabilization : this compound improves peptide drug stability more effectively than simpler buffers (e.g., Tris-HCl) due to its zwitterionic nature .

- Cosmetic Efficacy : Unlike hyaluronic acid, this compound’s anti-aging effects derive from its peptide backbone, which enhances skin hydration without viscosity .

Table 3: Market Segmentation of this compound (2025–2037)

Contradictions and Strain-Specific Effects

- P.

- Conflicting Roles: While this compound enhances GGTP activity in the intestine (5.2-fold activation), it inhibits quinolinequinone-MA-RNA binding by reacting with glutathione, limiting its use in antiviral therapies .

生物活性

Glycylglycine, a dipeptide composed of two glycine residues, has garnered attention in various biological contexts due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its roles in cellular processes, its effects on protein solubility, and its transport mechanisms.

1.1 Proliferation of Spermatogonial Stem Cells (SSCs)

Recent studies have demonstrated that this compound plays a significant role in the proliferation of SSCs. A metabolomic analysis revealed that this compound levels decreased following glial cell line-derived neurotrophic factor (GDNF) deprivation. Importantly, this compound was found to rescue the proliferation of impaired SSCs without affecting the expression of self-renewal genes such as B-cell CLL/lymphoma 6 member B and ETS variant 5. This suggests that while this compound is crucial for SSC proliferation, it does not directly influence self-renewal mechanisms .

1.2 Enhancement of Protein Solubility

This compound has been shown to significantly enhance the solubility and yield of recombinant proteins. In one study, the integration of this compound into growth media at concentrations between 0.1–0.4 M resulted in an increase in the solubility/yield of core and envelope proteins by approximately 225% and 242%, respectively. This enhancement was reflected in improved immunoreactivity and antigenic performance, making this compound a valuable additive in biotechnological applications .

2.1 Distinct Transport Systems

Research indicates that this compound is transported across intestinal membranes via a mechanism distinct from that of glycine. Studies have shown that this compound uptake is partly sodium-dependent but also utilizes a poorly sodium-activated carrier-mediated mechanism. This transport system is characterized by different kinetic properties compared to glycine, suggesting specialized pathways for dipeptides like this compound .

3.1 Metabolomic Analysis in SSCs

A comprehensive study utilized metabolomics to identify changes in metabolite levels in SSCs under GDNF deprivation conditions. The analysis highlighted that this compound was one of the most significantly decreased metabolites, emphasizing its potential role as a biomarker for SSC health and function .

3.2 this compound in Recombinant Protein Production

In biotechnological applications, this compound's ability to enhance protein yield was demonstrated through experiments involving recombinant cultures expressing hepatitis C virus (HCV) proteins. The results indicated that higher concentrations of this compound not only increased cell density but also improved the overall production efficiency of soluble proteins .

4. Summary Table of Biological Activities

常见问题

Q. What are the standard experimental protocols for synthesizing glycylglycine, and how can purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis or solution-phase methods using protected amino acid derivatives. Purification involves techniques like recrystallization or reverse-phase HPLC. Purity validation requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for assessing chemical homogeneity .

Q. How can this compound’s role as a buffer in biochemical assays be optimized?

this compound’s buffering capacity (pKa ~8.2) is pH-dependent and influenced by ionic strength. Optimization involves titrating buffer concentrations (e.g., 10–100 mM) while monitoring pH stability under experimental conditions (e.g., temperature, presence of metal ions). Calorimetric assays can validate buffer efficacy in stabilizing enzymes like cytochrome C .

Q. What analytical methods are most effective for characterizing this compound-metal interactions?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, Kd), while UV-Vis and circular dichroism spectroscopy detect coordination-induced conformational changes. X-ray crystallography or EXAFS can resolve metal-binding sites at atomic resolution .

Advanced Research Questions

Q. How do solvent composition and temperature affect this compound’s thermodynamic stability in mixed aqueous-organic systems?

Studies show that solvents like dimethylsulfoxide (DMSO) destabilize this compound’s carboxyl group, altering Gibbs transfer energies. Thermodynamic parameters (ΔG, ΔH) are derived from phase-distribution experiments at varying DMSO molar fractions (0.00–0.20) and temperatures (298.15–313.15 K). Data contradictions arise from solvent polarity effects on peptide solvation vs. desolvation .

Q. What computational approaches resolve contradictions in this compound’s protolytic equilibrium across solvent systems?

Quantum-chemical calculations (DFT, MD simulations) model ionic forms (zwitterionic vs. charged states) and solvent interactions. For example, aqueous DMSO reduces the acid dissociation constant (pKa) of this compound’s amide group in copper(II) complexes, requiring hybrid solvation models to reconcile experimental vs. theoretical data .

Q. Why does this compound exhibit divergent stabilization mechanisms in protein drugs versus nanocomposites?

In protein stabilization (e.g., cytochrome C), this compound minimizes aggregation via surface charge modulation. In nanocomposites, it acts as a capping agent, directing metal nanoparticle growth (e.g., Au, Ag) through carboxylate coordination. Contrasting mechanisms are validated via TEM, DLS, and FTIR .

Q. How can this compound-based enzyme inhibitors be designed to enhance selectivity?

Structure-activity relationship (SAR) studies focus on modifying the dipeptide backbone with functional groups (e.g., sulfonamides) to target enzyme active sites. Kinetic assays (e.g., IC50, Ki) and X-ray co-crystallography identify binding motifs, while MD simulations predict off-target effects .

Methodological Considerations

Q. What criteria ensure reproducibility in this compound-dependent experiments?

Follow the Beilstein Journal’s guidelines: (1) Report synthesis protocols with ≤5 compounds in the main text; (2) Provide NMR/MS spectra in supplementary data; (3) For known compounds, cite prior characterization methods; (4) For novel derivatives, include elemental analysis and purity thresholds (>95%) .

Q. How should conflicting data on this compound’s solvation energetics be addressed?

Apply the FINER framework: (1) Feasibility : Replicate experiments under identical solvent/temperature conditions; (2) Novelty : Compare results with prior studies (e.g., Naumov et al. vs. Diaz et al.); (3) Ethics : Disclose instrumentation limitations (e.g., calorimeter precision); (4) Relevance : Contextualize findings within biophysical or catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。